molecular formula C24H40O4 B13413302 Deoxycholicacid

Deoxycholicacid

Cat. No.: B13413302
M. Wt: 392.6 g/mol
InChI Key: KXGVEGMKQFWNSR-GPTTVZJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxycholic acid is a secondary bile acid produced by the metabolism of intestinal bacteria. It is one of the metabolic byproducts of cholic acid, a primary bile acid secreted by the liver. Deoxycholic acid plays a crucial role in the emulsification and absorption of dietary fats in the intestine. It is also used in various medical and cosmetic applications, particularly for the reduction of submental fat .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxycholic acid can be synthesized through several methods, including the oxidation of cholic acid. One common synthetic route involves the microbial fermentation of phytosterols using specific strains of Mycobacterium. This process yields intermediates that can be further converted into deoxycholic acid through chemical reactions .

Industrial Production Methods

Industrial production of deoxycholic acid often involves the extraction and purification from bile sources. The process includes several steps such as hydrolysis, crystallization, and filtration to obtain high-purity deoxycholic acid. Advanced methods also utilize enzymatic reactions to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Deoxycholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of deoxycholic acid, which have distinct properties and applications .

Scientific Research Applications

Deoxycholic acid (DCA) has a variety of applications, ranging from cosmetic uses to implications in metabolic conditions. It is a secondary bile acid that aids in the emulsification of fats for absorption in the intestine .

Cosmetic Applications

DCA has gained popularity as a minimally invasive technique for lipolysis, beyond just submental fat reduction . It is approved by the FDA for reducing submental fat and is marketed as Kybella . A 10 mg/mL solution of deoxycholic acid is injected into affected areas at 0.2cc per cm .

Mechanism of Action DCA causes adipocytolysis by irreversibly disrupting the adipocyte cell membrane, leading to cell death . Macrophages are recruited to the area one week after injection, and by day 28, fibroblasts and neocollagenesis are evident, resulting in lasting fat reduction .

Off-Label Uses Beyond submental fat reduction, DCA has been used off-label to treat other fat deposits like lipomas, HIV lipodystrophy, and excess orbital fat . Other off-label applications include facial contouring, paradoxical adipose hyperplasia, and reduction of lipomatous tumors .

Efficacy Studies have shown overall success rates of over 85% in cosmetic applications of DCA for excess adipose tissue on various anatomical locations, with outcomes evaluated at time points ranging from 1 to 21 months post-treatment . A study validated the use of deoxycholic acid for reducing supraplatysmal adiposity in the submental area, showing a positive correlation between objective volume changes and subjective improvements in patient satisfaction scores .

Medical Applications and Research

Metabolic Effects Research indicates that DCA correlates with impaired glucose metabolism and a worsened lipid profile in individuals with type 2 diabetes . Specifically, deoxycholic acid is linked to the development of cardiometabolic disease .

Role in Bile Acid Metabolism Ingestion of deoxycholic acid leads to a change in biliary bile acid composition, with deoxycholyl conjugates becoming predominant, and the deoxycholic acid pool increasing . It also inhibits the synthesis of primary bile acids .

Mechanism of Action

Deoxycholic acid exerts its effects by emulsifying dietary fats in the gut, facilitating their absorption. When injected subcutaneously, it disrupts the cell membranes of adipocytes, leading to cell lysis and the subsequent removal of fat cells by macrophages. This mechanism is particularly useful in cosmetic procedures for fat reduction .

Comparison with Similar Compounds

Deoxycholic acid is similar to other bile acids such as:

  • Cholic acid
  • Chenodeoxycholic acid
  • Ursodeoxycholic acid
  • Lithocholic acid

Uniqueness

Deoxycholic acid is unique in its strong emulsifying properties and its ability to disrupt adipocyte cell membranes, making it particularly effective for fat reduction treatments .

Properties

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

IUPAC Name

4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16-,17?,18?,19?,20?,21+,23?,24?/m1/s1

InChI Key

KXGVEGMKQFWNSR-GPTTVZJUSA-N

Isomeric SMILES

CC(CCC(=O)O)C1CCC2C1([C@H](CC3C2CCC4C3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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